molecular formula C20H24N2O3 B4424132 N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide

N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide

Cat. No. B4424132
M. Wt: 340.4 g/mol
InChI Key: HHHCIUTVHDQTAV-UHFFFAOYSA-N
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Description

Quinoline and its derivatives, including carboxamide groups, are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and functional properties. These compounds are synthesized through various methods and are characterized by their unique molecular structures, which contribute to their broad range of applications.

Synthesis Analysis

The synthesis of quinoline carboxamide derivatives typically involves multi-step organic reactions, starting with the formation of quinoline-3-carboxylic acid through cyclization reactions, followed by coupling with different amine derivatives. An example includes the reaction of quinoline-3-carboxylic acid with thionyl chloride to generate acid chloride in situ, which is then coupled with amines to produce quinoline carboxamide compounds (Polo-Cuadrado et al., 2021). Another method involves enolate salts in the synthesis of N1-substituted 2,5-dioxo-hexahydro-3-quinolinecarboxamides, showcasing the versatility in synthetic approaches (Yermolayev et al., 2008).

Molecular Structure Analysis

The molecular structure of quinoline carboxamide derivatives is characterized using spectroscopic and X-ray diffraction techniques. Structural analysis reveals the presence of hydrogen bond interactions, such as N–H•••O and C–H•••O, which are crucial for the crystal packing and stability of these compounds. Molecular geometry optimizations are often conducted using Density Functional Theory (DFT) to understand the electronic structure and reactivity (Polo-Cuadrado et al., 2021).

Mechanism of Action

The mechanism of action of an organic compound refers to the exact sequence of steps involved in a chemical reaction. This includes the breaking and forming of bonds, the rearrangement of atoms, and the intermediates and transition states involved .

Safety and Hazards

The safety and hazards associated with an organic compound are determined based on its physical and chemical properties. This includes its flammability, toxicity, and potential environmental impact .

Future Directions

The future directions in the study of an organic compound can include developing more efficient synthesis methods, studying its reactions under new conditions, and exploring its potential applications in areas such as medicine, materials science, and energy production .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-11-5-6-13(7-12(11)2)21-19(25)14-8-17(24)22-15-9-20(3,4)10-16(23)18(14)15/h5-7,14H,8-10H2,1-4H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHCIUTVHDQTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide

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